molecular formula C19H12N2O5 B1387084 1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 949923-56-2

1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Cat. No.: B1387084
CAS No.: 949923-56-2
M. Wt: 348.3 g/mol
InChI Key: WOHLJOQUCKRYMC-XCVCLJGOSA-N
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Description

1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C19H12N2O5 and its molecular weight is 348.3 g/mol. The purity is usually 95%.
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Biological Activity

1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione, also known by its CAS number 949923-56-2, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, highlighting its pharmacological properties and therapeutic potential.

Basic Information

PropertyValue
Molecular Formula C₁₉H₁₂N₂O₅
Molecular Weight 348.3 g/mol
CAS Number 949923-56-2

The compound features a pyrrole core substituted with various functional groups, which contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anticancer properties. Specifically, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are crucial in cancer proliferation and metastasis .

Case Study: Inhibition of Cancer Cell Lines

A study demonstrated that specific pyrrole derivatives inhibited the growth of colon cancer cell lines (HCT-116, SW-620, Colo-205) with a GI50 ranging from 1.0×1081.0\times 10^{-8} M to 1.6×1081.6\times 10^{-8} M . This suggests that modifications in the side groups of the pyrrole structure can enhance its potency against cancer cells.

Antimicrobial Activity

Pyrrole derivatives are known for their antimicrobial properties as well. The compound's structure allows it to exhibit inhibitory effects against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes required for bacterial survival .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, some studies have reported anti-inflammatory properties associated with pyrrole derivatives. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .

The biological activities of this compound are attributed to its ability to:

  • Interact with Enzymes : The compound can inhibit tyrosine kinases involved in cell signaling pathways critical for tumor growth.
  • Membrane Interaction : It may integrate into lipid bilayers, altering membrane dynamics and affecting cell viability.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Table of Biological Activities

Activity TypeObserved EffectReference
Anticancer Inhibition of colon cancer cell lines
Antimicrobial Inhibition of bacterial growth
Anti-inflammatory Modulation of inflammatory pathways

Synthesis and Structural Studies

The synthesis of this compound typically involves a multi-step process starting from simpler pyrrole derivatives. The incorporation of nitrophenyl groups enhances the compound's biological activity through electronic effects and steric hindrance that stabilize reactive intermediates during interactions with biological targets .

Properties

IUPAC Name

1-[4-[(E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O5/c22-17(10-3-13-1-6-16(7-2-13)21(25)26)14-4-8-15(9-5-14)20-18(23)11-12-19(20)24/h1-12H/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHLJOQUCKRYMC-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.